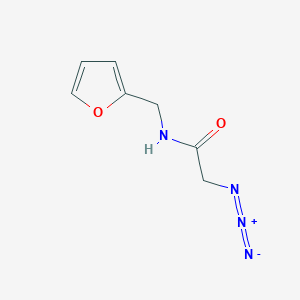

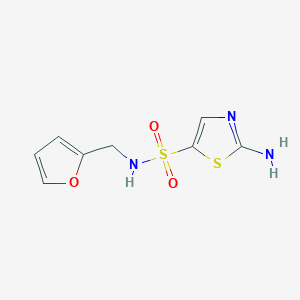

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

Vue d'ensemble

Description

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C8H9N3O3S2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications anticancéreuses

L’échafaudage de la 2-aminothiazole, une structure de base dans la « 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide », s’est avéré prometteur dans la découverte de médicaments anticancéreux. Il fait partie des médicaments anticancéreux utilisés en clinique, tels que le dasatinib et l’alpelisib. Des recherches indiquent que les dérivés de la 2-aminothiazole présentent une activité inhibitrice puissante contre une gamme de lignées de cellules cancéreuses humaines, notamment le cancer du sein, la leucémie, le cancer du poumon, du côlon, du SNC, le mélanome, le cancer de l’ovaire, du rein et de la prostate . La capacité de ce composé à réduire la résistance aux médicaments et à minimiser les effets secondaires en fait un candidat précieux pour une exploration plus approfondie dans le traitement du cancer.

Activité antimicrobienne

Les dérivés de la 2-aminothiazole ont été documentés comme possédant des propriétés antimicrobiennes significatives. La polyvalence structurelle du cycle thiazole permet le développement de composés capables de combattre une variété de souches microbiennes. Cela fait de la « this compound » un échafaudage potentiel pour la conception de nouveaux agents antimicrobiens qui pourraient répondre à la préoccupation croissante de la résistance aux antibiotiques .

Propriétés antioxydantes

L’activité antioxydante des dérivés de l’aminothiazole est bien documentée. Ces composés peuvent agir comme des piégeurs de radicaux libres, protégeant les cellules du stress oxydatif, qui est un facteur contributif à de nombreuses maladies. Les mécanismes antioxydants spécifiques et les applications thérapeutiques potentielles des dérivés de la « this compound » pourraient être un domaine de recherche fructueux .

Effets anti-inflammatoires

L’inflammation est une réponse biologique à des stimuli nocifs, et l’inflammation chronique peut entraîner diverses maladies. Les dérivés de la 2-aminothiazole ont montré des activités anti-inflammatoires, suggérant que la « this compound » pourrait être explorée pour son efficacité dans le traitement des affections inflammatoires .

Potentiel anticonvulsivant

Le noyau de la 2-aminothiazole est également associé à des effets anticonvulsivants. Des composés présentant cette structure ont été étudiés pour leur potentiel à prévenir ou à réduire la fréquence des crises. Cela ouvre des possibilités pour que la « this compound » soit étudiée comme traitement de l’épilepsie et d’autres troubles liés aux crises .

Activité antidiabétique

Le diabète est un problème de santé mondial, et la recherche d’agents thérapeutiques nouveaux est constante. Les dérivés de la 2-aminothiazole ont été rapportés comme présentant des propriétés antidiabétiques, ce qui signifie que la « this compound » pourrait être un candidat pour le développement de nouveaux médicaments antidiabétiques .

Effets antihypertenseurs

L’hypertension artérielle est une affection courante qui peut entraîner de graves problèmes de santé. Certains dérivés de la 2-aminothiazole se sont avérés avoir des activités antihypertensives, suggérant le potentiel de la « this compound » dans la prise en charge de l’hypertension .

Activité antileishmanienne

La leishmaniose est une maladie causée par des parasites, et elle constitue un problème de santé important dans certaines régions du monde. L’activité antileishmanienne des dérivés de la 2-aminothiazole indique que la « this compound » pourrait être explorée pour son utilisation potentielle dans le traitement de cette infection parasitaire .

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibitBreakpoint Cluster Region-Abelson (Bcr-Abl) and Histone Deacetylase (HDAC) . These proteins play crucial roles in cell proliferation and gene expression, respectively .

Mode of Action

Compounds with similar structures have been shown to inhibit bcr-abl and hdac . Inhibition of these targets can lead to decreased cell proliferation and altered gene expression, which can have therapeutic effects in conditions such as cancer .

Biochemical Pathways

Inhibition of bcr-abl and hdac can affect multiple pathways involved in cell proliferation and gene expression . These changes can lead to cell cycle arrest and apoptosis, which are beneficial in the treatment of cancer .

Result of Action

Similar compounds have been shown to have potent antiproliferative activities against human leukemia and prostate cancer cell lines . This suggests that 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide may also have anticancer properties.

Analyse Biochimique

Biochemical Properties

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound can inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and affecting downstream signaling events .

Cellular Effects

The effects of this compound on cells are diverse and profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with key signaling pathways that promote cell growth and survival . Furthermore, this compound can induce apoptosis, or programmed cell death, in certain cell types, thereby reducing the viability of cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of histone deacetylases, enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression . Additionally, this compound can modulate the activity of kinases, thereby affecting various signaling pathways involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution . This compound may also accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, it may be targeted to specific organelles, such as the mitochondria, where it can affect cellular metabolism and energy production .

Propriétés

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h1-3,5,11H,4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWWLHQSTMVOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

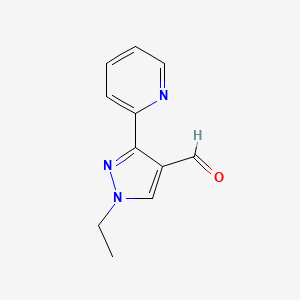

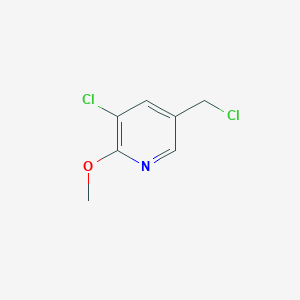

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)

![methyl({[1-(3-methylbutyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488514.png)

![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one](/img/structure/B1488516.png)

![2-amino-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-ol](/img/structure/B1488517.png)

![1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488518.png)